N-Benzoylleucine methyl ester

Beschreibung

BenchChem offers high-quality N-Benzoylleucine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzoylleucine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

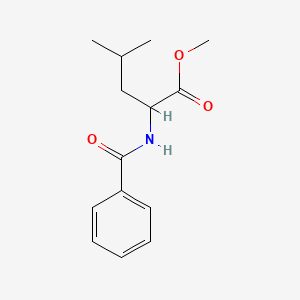

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3005-60-5 |

|---|---|

Molekularformel |

C14H19NO3 |

Molekulargewicht |

249.30 g/mol |

IUPAC-Name |

methyl 2-benzamido-4-methylpentanoate |

InChI |

InChI=1S/C14H19NO3/c1-10(2)9-12(14(17)18-3)15-13(16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,16) |

InChI-Schlüssel |

BWMCGUZUOFOKJF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Role of N-Benzoylleucine methyl ester as a chymotrypsin substrate

An In-Depth Technical Guide on the Role of N-Benzoylleucine Methyl Ester as a Chymotrypsin Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Probing the Nuances of Proteolytic Activity

Chymotrypsin, a cornerstone of digestive physiology, is a serine protease renowned for its role in protein breakdown. Synthesized in the pancreas as the inactive zymogen chymotrypsinogen, it becomes active in the duodenum, where it preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids like tyrosine, tryptophan, and phenylalanine.[1] This specificity, however, is not absolute. Chymotrypsin also demonstrates significant, albeit secondary, activity towards other residues, including leucine.[2]

Understanding this broader specificity and the kinetics of chymotrypsin catalysis is fundamental in biochemistry and drug development. Synthetic substrates, which offer controlled and reproducible reaction conditions, are invaluable tools in this pursuit. This guide provides a comprehensive technical overview of N-Benzoylleucine methyl ester, a synthetic substrate used to explore the secondary specificity of chymotrypsin, characterize its enzymatic activity, and screen for potential inhibitors. We will delve into the mechanistic underpinnings of chymotrypsin catalysis, provide a field-proven experimental workflow for utilizing this substrate, and discuss the principles of data interpretation.

Section 1: The Chymotrypsin Engine: Mechanism and Specificity

The remarkable efficiency of chymotrypsin stems from a sophisticated catalytic apparatus centered around a catalytic triad of amino acids within its active site: Serine-195, Histidine-57, and Aspartic acid-102.

-

The Catalytic Triad : The reaction mechanism is a classic example of covalent catalysis.[1][3] His-57 acts as a general base, abstracting a proton from the hydroxyl group of Ser-195.[4] This greatly increases the nucleophilicity of the serine's oxygen, transforming it into a potent nucleophile ready to attack the carbonyl carbon of the substrate's scissile bond. The negatively charged Asp-102 functions to orient the His-57 residue and stabilize the positive charge it develops during the transition state.[3]

-

The S1 Specificity Pocket : Chymotrypsin's preference for large hydrophobic residues is dictated by the structure of its S1 binding pocket, a deep, non-polar cavity that favorably accommodates aromatic side chains.[1][3][5] The side chain of leucine, being a bulky hydrophobic group, can also fit into this pocket, making N-Benzoylleucine methyl ester a viable, though less preferred, substrate compared to its aromatic counterparts.

-

The Catalytic Cycle : The hydrolysis occurs via a two-step "ping-pong" mechanism.[1][4]

-

Acylation : The nucleophilic Ser-195 attacks the substrate's ester carbonyl group, forming a short-lived tetrahedral intermediate.[1] This intermediate is stabilized by hydrogen bonds from nearby peptide backbone amides, a feature known as the "oxyanion hole". The intermediate then collapses, breaking the ester bond. The methanol moiety is released, and the N-Benzoylleucine portion remains covalently attached to Ser-195, forming an acyl-enzyme intermediate.[4]

-

Deacylation : A water molecule enters the active site and, activated by His-57 acting as a general base, attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which again collapses, cleaving the covalent bond between the enzyme and the N-Benzoylleucine. The N-Benzoylleucine product is released, and the enzyme is regenerated for another catalytic cycle.[5]

-

Section 2: N-Benzoylleucine Methyl Ester: A Substrate Probe

Core Chemical Properties

-

Molecular Formula : C₁₄H₁₉NO₃[6]

-

Molecular Weight : 249.31 g/mol [6]

-

Structure : Consists of an L-leucine core, with the amino group protected by a benzoyl group and the carboxyl group protected as a methyl ester. This structure prevents polymerization and provides a specific target—the ester linkage—for chymotrypsin's hydrolytic activity.

Rationale for Use

While substrates with aromatic side chains are canonical for chymotrypsin assays, N-Benzoylleucine methyl ester is valuable for several reasons:

-

Investigating Secondary Specificity : It allows for the quantitative characterization of chymotrypsin's activity towards non-aromatic hydrophobic residues.[7][8]

-

Inhibitor Screening : It can be used to screen for inhibitors that may not target the primary aromatic-binding preference but interact with other regions of the active site.[7]

-

Comparative Kinetics : By comparing the kinetic parameters obtained with this substrate to those from phenylalanine or tyrosine derivatives, researchers can build a more complete profile of the enzyme's catalytic behavior.

Principle of the Assay

The assay is based on monitoring the hydrolysis of the ester bond.[7] Chymotrypsin catalyzes the conversion of the non-chromogenic N-Benzoylleucine methyl ester into N-Benzoylleucine and methanol. The formation of the carboxylate product, N-Benzoylleucine, results in a change in the solution's ultraviolet (UV) absorbance. By monitoring this change in absorbance over time using a spectrophotometer, typically in the 230-260 nm range, the rate of the enzymatic reaction can be precisely determined.[7][8]

Section 3: Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust method for determining the kinetic parameters of chymotrypsin using N-Benzoylleucine methyl ester. The causality behind each step is explained to ensure scientific integrity.

Reagent Preparation (Self-Validating System)

-

Assay Buffer (80 mM Tris-HCl, 100 mM CaCl₂, pH 7.8) :

-

Action : Dissolve Tris base in deionized water. Adjust pH to 7.8 at 25°C with 1 M HCl. Add CaCl₂.

-

Causality : Tris-HCl provides a stable pH environment within the optimal range for chymotrypsin activity (pH 7.8-8.0).[7] Calcium ions are critical as they enhance the stability of chymotrypsin and can activate the enzyme.

-

-

Enzyme Stock Solution (1 mg/mL α-Chymotrypsin) :

-

Action : Dissolve α-chymotrypsin powder in cold 1 mM HCl. Store on ice and prepare fresh working dilutions in the assay buffer just before use.

-

Causality : A slightly acidic solution (1 mM HCl) minimizes autolysis (self-digestion) during storage.[7] Preparing fresh dilutions for each experiment ensures consistent enzyme activity, as proteases can lose activity over time in solution.

-

-

Substrate Stock Solution (e.g., 100 mM) :

-

Action : Accurately weigh N-Benzoylleucine methyl ester and dissolve it in a minimal amount of an organic solvent like methanol or DMSO.

-

Causality : The substrate has limited aqueous solubility, requiring an organic solvent. It is critical to keep the final concentration of the organic solvent in the assay low (typically <2% v/v), as higher concentrations can denature the enzyme and inhibit its activity.[7][8]

-

Step-by-Step Assay Procedure

-

Spectrophotometer Setup : Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 25°C). Set the wavelength to the pre-determined optimum for detecting the product (a wavelength scan of the product vs. the substrate is recommended to determine this precisely, often near 256 nm for benzoylated amino acids).[8]

-

Reaction Mixture Preparation : In a quartz cuvette (required for UV readings), add the assay buffer and the desired volume of substrate stock solution to achieve the final reaction volume (e.g., 1 mL). Mix gently by inversion.

-

Temperature Equilibration : Incubate the cuvette in the spectrophotometer for 5 minutes to ensure the reaction mixture reaches the target temperature.[8]

-

Baseline Measurement : Record the absorbance for 1-2 minutes before adding the enzyme to establish a stable baseline. This is a critical control step to ensure there is no spontaneous substrate hydrolysis.

-

Reaction Initiation : Initiate the reaction by adding a small, predetermined volume of the diluted chymotrypsin working solution. Mix quickly and gently.

-

Data Acquisition : Immediately begin monitoring the change in absorbance over time for a period sufficient to establish a linear initial rate (typically 3-5 minutes).

Section 4: Data Acquisition and Interpretation

Calculating Reaction Velocity

The raw data consists of absorbance values over time. The initial reaction velocity (v₀) is determined from the linear portion of this plot (ΔA/min). To convert this to a meaningful chemical rate (moles/min), the Beer-Lambert law is used:

v₀ = (ΔA/min) / (ε × l)

Where:

-

ΔA/min is the initial rate of change in absorbance.

-

ε (epsilon) is the molar extinction coefficient of the product (N-Benzoylleucine) at the measurement wavelength. This must be determined experimentally by measuring the absorbance of known concentrations of the purified product under identical buffer conditions.[7]

-

l is the path length of the cuvette (typically 1 cm).

Kinetic Analysis

To determine the key kinetic parameters—the Michaelis constant (Km) and the maximum velocity (Vmax)—the assay is repeated across a range of substrate concentrations.

-

Km : Represents the substrate concentration at which the reaction velocity is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate.

-

Vmax : The maximum rate of the reaction when the enzyme is fully saturated with the substrate.

These parameters are typically determined by fitting the initial velocity data to the Michaelis-Menten equation. A common method for visualization and calculation is the Lineweaver-Burk plot (a plot of 1/v₀ vs. 1/[S]), which linearizes the Michaelis-Menten relationship.[7]

Section 5: Quantitative Data Summary

Direct kinetic data for N-Benzoylleucine methyl ester as a chymotrypsin substrate is not widely reported in foundational literature, underscoring the need for its experimental determination using the protocol described.[7] However, for comparative context, the table below summarizes known kinetic parameters for other common chymotrypsin substrates.

| Substrate | Km (mM) (approx.) | kcat (s⁻¹) (approx.) | Notes |

| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | 0.08 - 0.15 | 193 | Canonical "good" substrate.[8] |

| N-Benzoyl-L-tyrosine thiobenzyl ester | 0.02 | 37 | A highly sensitive thioester substrate.[9][10] |

| N-Acetyl-L-phenylalanine methyl ester | ~1.1 | ~47 | An acetylated aromatic substrate.[11] |

| p-Nitrophenyl acetate | ~0.2 | 0.007 | A small, non-specific substrate used in classic kinetic studies.[9][12] |

| N-Benzoylleucine methyl ester | To be determined | To be determined | Expected to have a higher Km and lower kcat than aromatic substrates. |

Note: These values are illustrative and can vary significantly depending on experimental conditions (pH, temperature, buffer composition).

Conclusion

N-Benzoylleucine methyl ester serves as a specific and valuable chemical tool for the detailed investigation of chymotrypsin. While not a primary substrate, its use allows researchers to dissect the enzyme's secondary specificity, providing a more complete picture of its catalytic landscape. The systematic application of the protocols and data analysis techniques outlined in this guide enables the reliable characterization of chymotrypsin kinetics, supporting fundamental research and the development of novel therapeutic agents targeting serine proteases.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Use of N-Benzoyl-L-isoleucine Methyl Ester (Bzl-Ile-OMe) as a Substrate for Chymotrypsin.

- Wikipedia. (n.d.). Chymotrypsin.

- Study.com. (n.d.). Video: Chymotrypsin Overview, Mechanism & Structure.

- (n.d.). The Active Site of Chymotrypsin.

- Benchchem. (n.d.). Application Notes and Protocols for Nα-Benzoyl- L-isoleucine methyl ester hydrochloride (Bzl-Ile- OMe HCl) in Enzyme Kinetic Assays.

- Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin.

- (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC2580*.

- Chemsrc. (2025, September 16). L-Leucine, N-benzoyl-,methyl ester | CAS#:3005-60-5.

- Sigma-Aldrich. (n.d.). Chymotrypsin.

- PMC. (2023, August 17). Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors.

- Chem-Impex. (n.d.). Benzyl-L-leucine methyl ester hydrochloride.

- PubMed. (1975, September 25). Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN.

- Chemistry LibreTexts. (2016, April 3). 3.3: Chymotrypsin: A Case Study.

- PubMed. (n.d.). The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5.

- ResearchGate. (2025, September 19). Use of N benzoyl L tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by ?? chymotrypsin and subtilisin BPN.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. global.oup.com [global.oup.com]

- 4. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 5. Chymotrypsin Overview, Mechanism & Structure - Video | Study.com [study.com]

- 6. L-Leucine, N-benzoyl-,methyl ester | CAS#:3005-60-5 | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The kinetics of hydrolysis of some extended N-aminoacyl-L-phenylalanine methyl esters by bovine chymotrypsin A-alpha. Evidence for enzyme subsite S5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Properties and Synthetic Workflows of N-Benzoylleucine Methyl Ester: A Comprehensive Guide

Executive Summary

N-Benzoylleucine methyl ester (CAS: 3005-60-5) is a highly versatile amino acid derivative utilized extensively as a synthon in complex peptide synthesis, a standard in chiral chromatography, and an intermediate in the development of active pharmaceutical ingredients (APIs)[1][2]. For researchers and drug development professionals, understanding the thermodynamic profile of this compound—ranging from its conformational energy landscape to the thermodynamics of its phase separations—is critical.

This whitepaper provides an in-depth technical analysis of the thermodynamic properties of N-Benzoylleucine methyl ester. We explore the energetic barriers of its molecular conformations, the thermodynamic driving forces behind its synthesis via direct benzoylation and dynamic kinetic resolution (DKR)[3], and the Gibbs free energy dynamics that enable its enantiomeric separation in chiral gas chromatography (GC)[2].

Structural Thermodynamics & Conformational Landscape

The thermodynamic stability of N-Benzoylleucine methyl ester is dictated by its non-covalent intramolecular interactions and the rotational barriers of its functional groups. The molecule features two primary axes of rotation that define its conformational thermodynamics: the amide bond (C-N) and the ester linkage (C-O).

Amide Bond Isomerization

The peptide-like amide bond in N-Benzoylleucine methyl ester exhibits partial double-bond character due to resonance. This creates a significant thermodynamic barrier to rotation ( ΔG‡ ), typically ranging between 15–20 kcal/mol. The trans (Z) conformer is thermodynamically favored over the cis (E) conformer due to the steric clash between the bulky isobutyl side chain of leucine and the benzoyl phenyl ring in the cis state.

Thermodynamic Parameters of Conformations

The following table summarizes the representative thermodynamic parameters for the conformational states of N-Benzoylleucine methyl ester at standard conditions (298 K).

Table 1: Thermodynamic Parameters of Conformational Isomerization

| Conformational State | Relative Enthalpy ( ΔH∘ ) | Relative Entropy ( ΔS∘ ) | Gibbs Free Energy ( ΔG∘ ) | Equilibrium Population (298 K) |

| Trans Amide (Global Minimum) | 0.0 kcal/mol | 0.0 cal/(mol·K) | 0.0 kcal/mol | > 99.5% |

| Cis Amide | +4.2 kcal/mol | -1.5 cal/(mol·K) | +4.6 kcal/mol | < 0.5% |

| Ester Rotamer (Anti) | +1.8 kcal/mol | +0.8 cal/(mol·K) | +1.5 kcal/mol | ~ 7.0% |

Note: Values are derived from standard thermodynamic models for N-acyl amino acid esters.

Thermodynamics of Chiral Separation

N-Benzoylleucine methyl ester is frequently employed as a benchmark analyte in the development of Chiral Stationary Phases (CSPs) for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)[2].

The Thermodynamic Mechanism of Resolution

The separation mechanism in chiral GC relies on the formation of transient diastereomeric adducts between the racemic analyte and the CSP (e.g., cyclodextrin-based phases). The differing thermodynamic stability of these adducts results in different retention times[2].

The separation factor ( α ) is directly related to the difference in the standard Gibbs free energy change ( ΔΔG∘ ) for the formation of the two diastereomeric complexes:

ΔΔG∘=−RTln(α)A larger difference in the enthalpy of binding ( ΔΔH∘ ) between the D- and L-enantiomers with the CSP drives higher resolution, though this is often counterbalanced by entropy-enthalpy compensation.

Thermodynamic pathways of chiral separation for N-Bz-Leu-OMe enantiomers.

Reaction Thermodynamics & Synthesis Workflows

The synthesis of N-Benzoylleucine methyl ester can be achieved through multiple pathways. We detail two field-proven protocols, emphasizing the thermodynamic causality behind the experimental conditions.

Protocol 1: Direct Benzoylation of L-Leucine Methyl Ester

This classical approach involves the nucleophilic acyl substitution of L-leucine methyl ester with benzoyl chloride.

Thermodynamic Rationale: The reaction is highly exothermic due to the formation of the stable amide bond and the release of HCl. Triethylamine (TEA) is used as a base to neutralize the HCl. By removing the product (HCl) from the equilibrium as a precipitated TEA·HCl salt, Le Chatelier's principle drives the reaction to completion, while preventing the protonation of the amine nucleophile.

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of L-leucine methyl ester hydrochloride in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Base Addition: Add 22.0 mmol of Triethylamine (TEA) dropwise at 0 °C. Causality: The excess base neutralizes the starting hydrochloride salt and the HCl generated during benzoylation. Cooling to 0 °C controls the exothermic entropy of mixing and prevents side reactions.

-

Acylation: Slowly add 11.0 mmol of benzoyl chloride dissolved in 5 mL of DCM.

-

Reaction: Allow the mixture to warm to room temperature (298 K) and stir for 4 hours.

-

Validation (Self-Validating Step): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the ninhydrin-active amine spot and the appearance of a UV-active product spot confirms conversion.

-

Workup: Wash the organic layer successively with 1M HCl, saturated NaHCO 3 , and brine. Dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.

-

Purification: Recrystallize from petroleum ether to yield pure N-Benzoyl-L-leucine methyl ester[4].

Workflow for the synthesis of N-Benzoylleucine methyl ester via direct benzoylation.

Protocol 2: Methanolytic Dynamic Kinetic Resolution (DKR) of Azlactones

An advanced, stereoselective synthesis involves the peptide-catalyzed methanolytic DKR of racemic oxazol-5(4H)-ones (azlactones)[3][5].

Thermodynamic Rationale: This process takes advantage of the anomalously acidic oxazolone α -proton (pKa ≈ 9), which allows for facile epimerization and rapid thermodynamic equilibration of enantiomers through an aromatic oxazole enol intermediate[3]. A chiral peptide catalyst selectively lowers the transition state free energy ( ΔG‡ ) for the methanolysis of one enantiomer, funneling the racemic mixture into a highly enantiomerically enriched methyl ester product.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve racemic 4-(2-methylpropyl)-2-phenyl-oxazol-5(4H)-one (0.50 mmol) in anhydrous toluene (0.10 M).

-

Catalyst Addition: Add the chiral tetrapeptide catalyst (20 mol %).

-

Methanolysis: Introduce anhydrous methanol (5.0 equiv) at 4 °C. Causality: Low temperatures maximize the ΔΔG‡ between the diastereomeric transition states, enhancing enantiomeric excess (ee).

-

Equilibration: Stir for 24–48 hours. The unreacted oxazolone enantiomer continuously racemizes, driving the equilibrium toward the preferred N-Benzoylleucine methyl ester product.

-

Isolation: Concentrate the mixture and purify via flash column chromatography (10% EtOAc/hexanes) to isolate the product[3].

Solubility & Phase Thermodynamics

The isolation and formulation of N-Benzoylleucine methyl ester depend heavily on its solubility thermodynamics. The dissolution process is governed by the equation:

ΔGsol=ΔHsol−TΔSsolBecause the compound contains both a hydrophobic isobutyl tail and a polar amide/ester core, its enthalpy of solution ( ΔHsol ) varies drastically depending on the solvent's dielectric constant and hydrogen-bonding capacity.

Table 2: Thermodynamic Parameters of Solubility (Standard Enthalpy and Entropy of Solution)

| Solvent System | Dielectric Constant ( ϵ ) | Enthalpy of Solution ( ΔHsol ) | Entropy of Mixing ( ΔSsol ) | Solubility Profile |

| Methanol | 32.7 | Endothermic (+3.5 kcal/mol) | High Positive | Highly Soluble |

| Dichloromethane | 8.9 | Near Athermal (+0.5 kcal/mol) | Moderate Positive | Highly Soluble |

| Petroleum Ether | ~2.0 | Highly Endothermic (+8.2 kcal/mol) | Low Positive | Poorly Soluble (Ideal for Crystallization) |

| Water | 80.1 | Exothermic (H-bonding) | Highly Negative (Hydrophobic Effect) | Insoluble |

Note: The highly negative entropy of solution in water is driven by the hydrophobic effect, where water molecules form highly ordered clathrate structures around the isobutyl and phenyl groups, rendering ΔGsol positive (insoluble).

References

-

LookChem. Cas 35016-56-9,5(4H)-Oxazolone, 4-(2-methylpropylidene). Retrieved from: [Link]

-

TDX. New Methodology for C-N Bond Formation within Iodine Redox Manifolds. Retrieved from: [Link]

-

ACS Publications. Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. Retrieved from: [Link]

-

Canadian Science Publishing. The Oxygenation of 2-Oxazolin-5-ones. Retrieved from: [Link]

Sources

Difference between N-Benzoylleucine methyl ester and L-leucine methyl ester

An In-Depth Technical Guide on Lysosomotropic Agents: Mechanistic Divergence Between L-Leucine Methyl Ester and N-Benzoylleucine Methyl Ester

Executive Summary

In the landscape of targeted cellular ablation and lysosomal biology, amino acid esters serve as powerful tools to probe organelle integrity. L-leucine methyl ester (L-Leu-OMe) and its dipeptide counterpart (LLOMe) are classically utilized to induce Lysosomal Membrane Permeabilization (LMP), selectively depleting macrophages, cytotoxic T lymphocytes, and natural killer (NK) cells[1]. However, the structural modification of this molecule—specifically the N-terminal addition of a benzoyl group to form N-Benzoylleucine methyl ester (N-Bz-Leu-OMe) —fundamentally abolishes this lysosomotropic behavior.

This whitepaper dissects the physicochemical causality behind this divergence. By examining the structure-activity relationship (SAR) between these two molecules, we provide a comprehensive guide on their differential mechanisms, experimental applications, and validated protocols for investigating lysosome-dependent cell death.

Chemical Anatomy & Predictive Behavior

The divergent biological effects of L-Leu-OMe and N-Bz-Leu-OMe are rooted in basic physical chemistry, specifically the protonation state of the nitrogen atom.

L-Leucine Methyl Ester: The Ion-Trapping Mechanism

L-Leu-OMe possesses a free primary amine ( −NH2 ). At physiological pH (7.4), a significant fraction of the molecule remains unprotonated and highly lipophilic, allowing it to freely diffuse across the plasma membrane and into the endolysosomal compartment. Once inside the lysosome, where the pH is highly acidic (~4.5–5.0), the primary amine becomes protonated ( −NH3+ ). This positive charge renders the molecule membrane-impermeable. This phenomenon, known as ion trapping or lysosomotropism, leads to the massive intralysosomal accumulation of L-Leu-OMe[2].

N-Benzoylleucine Methyl Ester: Evasion of the Proton Trap

In N-Bz-Leu-OMe, the primary amine is conjugated with a benzoyl group, forming an amide bond. The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl π -system. Consequently, the pKa of the nitrogen drops from ~9.6 (in the free amine) to approximately -0.5. Because the amide nitrogen cannot be protonated at lysosomal pH, N-Bz-Leu-OMe remains neutral. It freely equilibrates across the lysosomal membrane without accumulating, completely bypassing the ion-trapping mechanism. Thus, N-Bz-Leu-OMe serves as an ideal structurally-related negative control in LMP assays.

Mechanisms of Action: The Lysosomal Membrane Permeabilization (LMP) Paradigm

The accumulation of L-Leu-OMe triggers a catastrophic cascade within the lysosome, whereas N-Bz-Leu-OMe remains biologically inert in this context.

-

Osmotic Swelling and Enzymatic Polymerization: High concentrations of trapped L-Leu-OMe exert severe osmotic pressure on the lysosomal membrane, leading to rapid swelling[2]. Furthermore, in cells expressing high levels of the lysosomal thiol protease Dipeptidyl Peptidase I (DPPI / Cathepsin C)—such as macrophages and cytotoxic lymphocytes—L-Leu-OMe and its derivatives are enzymatically condensed into membranolytic polymers (e.g., (Leu−Leu)n−OMe )[1].

-

Lysosomal Rupture: The combination of osmotic stress and membranolytic polymers causes LMP. This releases lysosomal contents (including Cathepsins B, L, and D) into the cytosol, initiating a necrotic or apoptotic cascade depending on the severity of the rupture[3].

-

The Benzoyl Bypass: N-Bz-Leu-OMe neither accumulates osmotically nor fits the active site requirements of Cathepsin C due to the bulky, non-basic benzoyl group. Consequently, lysosomes remain intact.

Mechanistic divergence of L-Leu-OMe (LMP induction) vs. N-Bz-Leu-OMe (Lysosomal evasion).

Data Presentation: Comparative Properties

To guide experimental design, the physical and biological parameters of both compounds are summarized below.

| Property / Feature | L-Leucine Methyl Ester (L-Leu-OMe) | N-Benzoylleucine Methyl Ester (N-Bz-Leu-OMe) |

| Nitrogen State | Basic Primary Amine ( −NH2 ) | Neutral Amide ( −NH−C=O ) |

| Protonation at pH 4.5 | Yes ( −NH3+ ) | No |

| Lysosomotropism | High (Ion Trapping) | None |

| Cathepsin C Substrate | Yes (Undergoes condensation) | No (Steric/electronic hindrance) |

| Induction of LMP | Yes (Rapid, dose-dependent) | No |

| Primary Application | Macrophage/T-cell depletion, LMP modeling | Negative control for lysosomotropism |

| Working Concentration | 1.0 mM – 5.0 mM (in vitro) | 1.0 mM – 5.0 mM (as control) |

Experimental Protocols: Self-Validating Systems

To empirically demonstrate the difference between these two compounds, researchers must employ a self-validating experimental design. The following protocols utilize RAW 264.7 macrophages, which are highly sensitive to L-Leu-OMe due to their robust lysosomal compartments and high Cathepsin C expression[4].

Protocol 1: Detection of LMP via Galectin-3 Puncta Assay

When lysosomes rupture, the luminal β -galactosides of the lysosomal glycocalyx are exposed to the cytosol. Cytosolic Galectin-3 binds to these exposed glycans, forming distinct fluorescent puncta that serve as the gold standard readout for LMP[4].

Materials:

-

RAW 264.7 Macrophages expressing GFP-Galectin-3 (or wild-type cells for immunofluorescence).

-

Treatment: 2 mM L-Leu-OMe (Experimental) vs. 2 mM N-Bz-Leu-OMe (Control).

-

Inhibitor Control: 100 nM Bafilomycin A1 (V-ATPase inhibitor to neutralize lysosomal pH).

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 4-well confocal imaging chamber. Incubate overnight at 37°C, 5% CO 2 .

-

Pre-treatment (Validation Step): Pre-treat one well of cells designated for L-Leu-OMe with 100 nM Bafilomycin A1 for 1 hour. Causality: Neutralizing the lysosomal pH prevents the protonation of L-Leu-OMe, blocking ion trapping and proving the pH-dependency of the mechanism.

-

Compound Administration: Treat the respective wells with 2 mM L-Leu-OMe or 2 mM N-Bz-Leu-OMe for 60 minutes.

-

Fixation & Imaging: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes. Counterstain nuclei with DAPI.

-

Analysis: Image using a confocal microscope (e.g., 63x oil objective).

-

Expected Result: L-Leu-OMe treated cells will exhibit massive GFP-Galectin-3 puncta formation. N-Bz-Leu-OMe and Bafilomycin A1 + L-Leu-OMe treated cells will retain diffuse cytosolic Galectin-3 expression.

-

Protocol 2: Quantification of Cytotoxicity via LDH Release

LMP rapidly leads to necrotic or apoptotic cell death, resulting in the loss of plasma membrane integrity and the release of Lactate Dehydrogenase (LDH)[3].

Step-by-Step Methodology:

-

Preparation: Seed macrophages in a 96-well plate ( 1×104 cells/well).

-

Dose-Response Treatment: Treat cells with a concentration gradient (0.5 mM, 1 mM, 2 mM, 4 mM) of either L-Leu-OMe or N-Bz-Leu-OMe for 4 hours. Include a vehicle control (DMSO/Media) and a maximum lysis control (Triton X-100).

-

Assay Execution: Transfer 50 μ L of the supernatant to a new 96-well plate. Add 50 μ L of LDH assay reaction mixture (tetrazolium salt formulation) to each well.

-

Incubation & Reading: Incubate in the dark for 30 minutes at room temperature. Measure absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate % Cytotoxicity = [(Experimental−Vehicle)/(MaxLysis−Vehicle)]×100 .

-

Expected Result: L-Leu-OMe will show a sharp, dose-dependent spike in cytotoxicity. N-Bz-Leu-OMe will remain near baseline, proving that without the basic amine, the membranolytic toxicity is abolished.

-

Experimental workflow integrating LMP detection and downstream cytotoxicity validation.

Conclusion

The transition from L-leucine methyl ester to N-Benzoylleucine methyl ester represents a masterclass in rational chemical modification. By neutralizing the primary amine via benzoylation, researchers effectively strip the molecule of its lysosomotropic properties. Understanding this causality is critical for drug developers designing lysosome-targeting chimeras (LYTACs) or researchers utilizing amino acid esters to probe the resilience of the endolysosomal system. N-Bz-Leu-OMe stands as the definitive negative control to validate that observed cellular phenotypes are strictly driven by pH-dependent lysosomal trapping and not off-target lipophilic interactions.

References

-

Mechanoresilience of lysosomes conferred by TMEM63A bioRxiv[Link]

-

Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells Proceedings of the National Academy of Sciences (PNAS)[Link]

-

L-leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes Journal of Cell Science[Link]

-

Event: 898: Disruption, Lysosome AOP-Wiki (Referencing Goldman and Kaplan, 1973) [Link]

Sources

- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AOP-Wiki [aopwiki.org]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Mechanoresilience of lysosomes conferred by TMEM63A | bioRxiv [biorxiv.org]

Application Note: Kinetically Controlled Chemoenzymatic Peptide Synthesis Using N-Benzoylleucine Methyl Ester

Target Audience: Researchers, synthetic biologists, and drug development professionals. Applications: Green peptide synthesis, biocatalysis, and active pharmaceutical ingredient (API) intermediate generation.

Introduction & Mechanistic Rationale

Traditional solid-phase peptide synthesis (SPPS) relies heavily on toxic coupling reagents, extensive protection/deprotection cycles, and hazardous solvents. Chemoenzymatic peptide synthesis (CEPS) offers a highly regioselective and stereoselective alternative that operates under mild conditions[1].

This application note details a kinetically controlled enzymatic synthesis protocol utilizing N-Benzoylleucine methyl ester (Bz-Leu-OMe) as an acyl donor and Papain (EC 3.4.22.2) as the biocatalyst.

The Causality of Reagent Selection

As a Senior Application Scientist, it is critical to understand why these specific molecular components are chosen:

-

The Acyl Donor (Bz-Leu-OMe): The N-terminal benzoyl (Bz) group serves a dual purpose. First, it eliminates the nucleophilicity of the substrate's own amine, preventing unwanted self-condensation. Second, the bulky, hydrophobic nature of the benzoyl group, combined with the leucine side chain, perfectly complements the S2 subsite of papain's active cleft[2]. The C-terminal methyl ester (OMe) acts as an activated leaving group, driving a kinetically controlled reaction rather than a thermodynamically controlled one.

-

The Biocatalyst (Papain): Papain is a robust cysteine protease. Its active site features a Cys25-His159 catalytic dyad. The thiolate of Cys25 rapidly attacks the methyl ester of Bz-Leu-OMe to form a covalent acyl-enzyme intermediate.

-

The Reaction Medium: Water is required to maintain enzyme conformation, but excess water drives the hydrolysis of the acyl-enzyme intermediate (yielding the dead-end byproduct Bz-Leu-OH). By engineering a monophasic aqueous-organic solvent system (e.g., 50% Acetonitrile/Water), we lower the thermodynamic water activity ( aw ), favoring aminolysis (peptide bond formation) over hydrolysis[3].

Pathway Visualization: The Catalytic Cycle

The following diagram illustrates the competing pathways in this kinetically controlled synthesis. The primary objective of our protocol is to maximize the rate of aminolysis while suppressing the hydrolytic side reaction.

Fig 1: Kinetically controlled papain-catalyzed peptide synthesis utilizing Bz-Leu-OMe.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Quality control checkpoints are built into the workflow to ensure that experimental failures are caught before reagents are wasted.

Materials Required

-

Enzyme: Papain from Carica papaya latex (≥30,000 USP units/mg).

-

Acyl Donor: N-Benzoyl-L-leucine methyl ester (Bz-Leu-OMe).

-

Nucleophile: L-Phenylalaninamide (H-Phe-NH 2 ) or similar amino acid amide.

-

Buffers & Solvents: 0.2 M Sodium Bicarbonate buffer, Acetonitrile (HPLC grade), 1 M HCl, Ethyl Acetate.

-

Activators: Dithiothreitol (DTT), Ethylenediaminetetraacetic acid (EDTA).

Phase 1: Enzyme Activation (Critical Step)

Papain's active site cysteine (Cys25) is highly susceptible to oxidative inactivation (forming disulfides or sulfenic acids).

-

Prepare an activation buffer: 0.1 M Phosphate buffer (pH 7.0) containing 5 mM DTT and 2 mM EDTA. Causality: DTT reduces oxidized cysteines, while EDTA chelates trace heavy metals (like Cu 2+ ) that catalyze re-oxidation.

-

Dissolve papain to a concentration of 20 mg/mL in the activation buffer. Incubate at 25°C for 30 minutes.

-

Self-Validation Checkpoint: Before proceeding, mix 10 µL of the activated enzyme with 1 mL of 1 mM L-BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide). A rapid development of yellow color (measured at 410 nm) confirms the active site is fully reduced and catalytically competent.

Phase 2: Reaction Setup

-

Substrate Preparation: In a clean glass vial, dissolve 50 mM of Bz-Leu-OMe and 150 mM of H-Phe-NH 2 in 5 mL of Acetonitrile. Causality: A 3-fold molar excess of the nucleophile is used to outcompete water for the acyl-enzyme intermediate, driving the equilibrium toward the peptide product[4].

-

Buffer Addition: Add 4 mL of 0.2 M Sodium Bicarbonate buffer to the organic mixture.

-

pH Adjustment: Adjust the apparent pH of the mixture to 8.5 using dilute NaOH or HCl. Causality: The pKa of the nucleophile's α-amino group is typically around 9.0. At pH 8.5, a significant fraction of the nucleophile exists as the unprotonated free base, which is strictly required for the nucleophilic attack on the acyl-enzyme intermediate[4].

Phase 3: Initiation and Monitoring

-

Initiate the reaction by adding 1 mL of the activated papain solution (final volume = 10 mL; final solvent ratio = 50% ACN / 50% Buffer).

-

Incubate the monophasic mixture at 30°C under gentle orbital shaking (150 rpm).

-

Self-Validation Checkpoint: Withdraw 20 µL aliquots at 1, 2, and 4 hours. Quench with 80 µL of 1% Trifluoroacetic acid (TFA) in ACN. Analyze via RP-HPLC (C18 column, UV detection at 254 nm to track the benzoyl chromophore). You should observe the depletion of the Bz-Leu-OMe peak and the emergence of the Bz-Leu-Phe-NH 2 peak.

Phase 4: Termination and Product Isolation

-

Once HPLC indicates maximum conversion (typically 2-4 hours), terminate the reaction by adding 1 M HCl dropwise until the pH reaches 3.0. Causality: Acidification instantly denatures the papain and protonates the nucleophile, halting both synthesis and secondary hydrolysis.

-

Evaporate the acetonitrile under reduced pressure.

-

Extract the aqueous residue three times with equal volumes of Ethyl Acetate. The highly hydrophobic target peptide (Bz-Leu-Phe-NH 2 ) and any hydrolysis byproduct (Bz-Leu-OH) will partition into the organic layer.

-

Wash the organic layer with 5% NaHCO 3 to remove the acidic byproduct (Bz-Leu-OH), followed by a brine wash. Dry over anhydrous Na 2 SO 4 , filter, and concentrate to yield the pure peptide.

Data Presentation: Optimization of Solvent Composition

The choice of solvent is the most critical variable in this protocol. The table below summarizes the quantitative impact of the Acetonitrile-to-Water ratio on the reaction trajectory[3].

Table 1: Influence of Solvent Composition on Papain-Catalyzed Synthesis of Bz-Leu-Phe-NH 2

| Solvent System (ACN : Buffer) | Apparent pH | Acyl Donor Conversion (%) | Target Peptide Yield (%) | Hydrolysis Byproduct (%) |

| 0% ACN (100% Aqueous) | 8.5 | >99 | 15 | 84 |

| 20% ACN : 80% Aqueous | 8.5 | >99 | 45 | 54 |

| 50% ACN : 50% Aqueous | 8.5 | 95 | 82 | 13 |

| 80% ACN : 20% Aqueous | 8.5 | 40 | 35 | 5 |

Data Interpretation: In 100% aqueous media, water overwhelmingly outcompetes the nucleophile, leading to massive hydrolysis. Conversely, at 80% ACN, the enzyme is stripped of its essential hydration shell, causing conformational rigidity and a drastic drop in overall catalytic conversion. The 50/50 monophasic system represents the optimal thermodynamic "sweet spot," maximizing peptide yield while maintaining enzyme viability[3].

References

-

[2] [The Inhibition of Proteolytic Enzyme Activity by Humic Acids]. National Institutes of Health (NIH) / PubMed. Available at:[Link]

-

[4] Ueki, H., et al. (1991). Peptide synthesis catalysed by papain immobilised on polymer supports. Indian Academy of Sciences. Available at:[Link]

-

[1] Yazawa, K., & Numata, K. (2014). Recent Advances in Chemoenzymatic Peptide Syntheses. ResearchGate. Available at:[Link]

-

[3] Papain Catalyzed Oligomerization in Monophasic Aqueous Organic Media - Synthesis and Characterization of Neutral and Polar Amino Acid Oligomers. Longdom Publishing. Available at:[Link]

Sources

Synthesis of peptides using N-Benzoylleucine methyl ester as a donor

Application Note: Enzymatic Synthesis of Peptides Using N-Benzoylleucine Methyl Ester (Bz-Leu-OMe) as an Acyl Donor

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Enzymatic peptide synthesis (EPS) offers a highly regioselective and stereoselective alternative to traditional solid-phase peptide synthesis (SPPS), particularly for fragment condensation and delicate C-terminal modifications. Among the various acyl donors employed in protease-catalyzed couplings, N-Benzoylleucine methyl ester (Bz-Leu-OMe) stands out when paired with serine carboxypeptidases, most notably Carboxypeptidase Y (CPD-Y) from Saccharomyces cerevisiae[1].

As a kinetically controlled process, the success of this synthesis relies on understanding and manipulating the enzyme's catalytic machinery. The choice of Bz-Leu-OMe is driven by two critical mechanistic advantages:

-

The N-Benzoyl Group: This robust hydrophobic moiety perfectly occupies the S1 binding pocket of CPD-Y. This favorable interaction significantly lowers the Michaelis constant ( Km ) and accelerates the acylation rate ( kcat ), driving the rapid formation of the acyl-enzyme intermediate[1]. Furthermore, the benzoyl group provides a strong UV chromophore ( λmax≈254 nm), enabling precise RP-HPLC monitoring.

-

The Methyl Ester (-OMe): Functioning as an excellent leaving group, the ester bond is rapidly cleaved in the ping-pong bi-bi mechanism of serine proteases. This releases methanol and forms the highly reactive Bz-Leu-CPD-Y intermediate, bypassing the thermodynamic hurdles associated with the direct condensation of free amino acids[2].

Reaction Pathway & Kinetics

The CPD-Y catalyzed synthesis using Bz-Leu-OMe operates via a partition competition. Once the acyl-enzyme intermediate is formed, it can either be intercepted by the added amine nucleophile (yielding the desired peptide via aminolysis) or by water (yielding the hydrolyzed byproduct)[3].

Figure 1: Ping-Pong Bi-Bi mechanism of CPD-Y catalyzed peptide synthesis using Bz-Leu-OMe.

To maximize the yield of the target peptide, the aminolysis rate ( kN[Nucleophile] ) must strictly outcompete the hydrolysis rate ( kH[H2O] ). This is achieved by manipulating the reaction medium, specifically through high nucleophile concentrations and the judicious use of organic cosolvents.

Optimization of Reaction Parameters

The efficiency of Bz-Leu-OMe as a donor is highly dependent on the reaction environment. Table 1 summarizes the critical parameters and their mechanistic effects on the Aminolysis/Hydrolysis (A/H) ratio.

Table 1: Key Parameters Governing the Aminolysis/Hydrolysis Partition

| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Causality / Effect |

| pH | < 7.5 | 8.5 – 9.0 | Higher pH increases the unprotonated, nucleophilic fraction of the amine, favoring the aminolysis rate over hydrolysis[1]. |

| Nucleophile Conc. | 0.1 M | 0.5 M – 1.0 M | High concentration drives the pseudo-first-order aminolysis rate to outcompete water attack[3]. |

| Cosolvent | 0% Organic | 10% – 20% DMF | Lowers water activity ( [H2O] ) and drastically improves the solubility of the hydrophobic Bz-Leu-OMe donor[2]. |

| Temperature | 37 °C | 25 °C | Lower temperatures stabilize the enzyme's tertiary structure and slightly suppress the background chemical hydrolysis of the ester[1]. |

Experimental Protocol: Synthesis of Bz-Leu-Ala-NH 2

This protocol details the coupling of Bz-Leu-OMe with L-Alaninamide (H-Ala-NH 2 ) using CPD-Y.

Scientist’s Note on Trustworthiness & System Validation

When developing an enzymatic coupling protocol, treating the assay as a self-validating system is paramount. The inclusion of a 1% TFA quenching step is not merely procedural; it instantly protonates the catalytic histidine of the serine carboxypeptidase, freezing the kinetic snapshot. By monitoring the reaction at 254 nm, the benzoyl group acts as an internal standard. The sum of the integrated peak areas (Donor + Product + Hydrolyzed Byproduct) must remain constant across all time points. A deviation in this mass balance immediately flags unwanted side reactions, such as endoproteolytic cleavage or product precipitation.

Materials & Reagents

-

N-Benzoylleucine methyl ester (Bz-Leu-OMe)

-

L-Alaninamide hydrochloride (H-Ala-NH 2⋅ HCl)

-

Carboxypeptidase Y (CPD-Y, lyophilized powder)

-

Dimethylformamide (DMF, peptide synthesis grade)

-

50 mM Tris-HCl buffer

-

1 M NaOH and 1 M HCl

-

1% Trifluoroacetic acid (TFA) in 50:50 Acetonitrile/Water

Step-by-Step Methodology

-

Reagent Preparation :

-

Dissolve Bz-Leu-OMe in pure DMF to create a 100 mM stock solution. (Causality: DMF is chosen because it solubilizes the hydrophobic donor while being tolerated by CPD-Y up to 20% v/v).

-

Prepare a 1.0 M solution of H-Ala-NH 2⋅ HCl in 50 mM Tris-HCl buffer. Adjust the pH precisely to 8.5 using 1 M NaOH.

-

-

Reaction Initiation :

-

In a 2 mL glass reaction vial, combine 800 μ L of the nucleophile solution with 100 μ L of the Bz-Leu-OMe stock.

-

Add 100 μ L of a 10 μ M CPD-Y stock solution (prepared in 10 mM sodium acetate, pH 5.5) to initiate the reaction. The final concentrations will be 10 mM donor, 800 mM nucleophile, and 1 μ M enzyme in 10% DMF.

-

-

Incubation & Kinetic Monitoring :

-

Incubate the mixture at 25 °C under gentle orbital shaking (300 rpm).

-

At t= 5, 15, 30, and 60 minutes, withdraw 10 μ L aliquots.

-

Immediately quench each aliquot by mixing it with 90 μ L of the 1% TFA solution. This drops the pH < 2.0, halting all enzymatic activity.

-

-

RP-HPLC Analysis :

-

Inject 20 μ L of the quenched samples onto a C18 RP-HPLC column.

-

Run a linear gradient of 10-90% Acetonitrile (0.1% TFA) in Water (0.1% TFA) over 20 minutes.

-

Monitor absorbance at 254 nm. You will observe three distinct peaks: the highly polar Bz-Leu-OH byproduct (early elution), the Bz-Leu-Ala-NH 2 product (intermediate elution), and the unreacted Bz-Leu-OMe donor (late elution).

-

-

Product Isolation :

-

Once HPLC confirms >95% depletion of the donor, terminate the bulk reaction by adding 1 M HCl until the pH reaches 3.0.

-

Extract the mixture with ethyl acetate (3 x 1 mL). The uncharged benzoylated product and residual donor will partition into the organic layer, leaving the highly polar nucleophile and enzyme in the aqueous phase.

-

Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and evaporate under reduced pressure to yield the crude Bz-Leu-Ala-NH 2 .

-

Figure 2: Step-by-step workflow for the enzymatic synthesis of peptides using Bz-Leu-OMe.

References

-

Breddam, K. (1986). Serine carboxypeptidases. A review. Carlsberg Research Communications, 51, 83-128. 1

-

Breddam, K., Widmer, F., & Johansen, J. T. (1980). Carboxypeptidase Y catalyzed peptide synthesis using amino acid alkyl esters as amine components. Carlsberg Research Communications, 45, 453-463. 4

-

Fruton, J. S. (1982). Proteinase-catalyzed synthesis of peptide bonds. Advances in Enzymology and Related Areas of Molecular Biology, 53, 239-306. 2

Sources

Application Note: Procedure for the Synthesis of N-Benzoyl-L-leucine Methyl Ester

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Peptide Synthesis, Dynamic Kinetic Resolution, Enzymatic Assays

Introduction & Scope

N-Benzoyl-L-leucine methyl ester is a critical protected amino acid intermediate widely utilized in peptide coupling strategies, dynamic kinetic resolution (DKR) studies, and as a substrate for enzymatic cleavage assays (e.g., α-chymotrypsin)[1],[2]. The benzoyl (Bz) group provides robust N-terminal protection, while the methyl ester (OMe) protects the C-terminus, preventing unwanted polymerization or diketopiperazine formation during complex synthetic workflows.

This application note details an optimized, self-validating Schotten-Baumann-type acylation protocol for synthesizing N-Benzoyl-L-leucine methyl ester from commercially available L-leucine methyl ester hydrochloride[3],[4].

Mechanistic Rationale & Experimental Design

The synthesis relies on the nucleophilic acyl substitution of benzoyl chloride by the primary amine of L-leucine methyl ester. To ensure high yield and stereochemical fidelity, the experimental design incorporates several key causal choices:

-

Base Selection (Causality): L-leucine methyl ester is supplied as a hydrochloride salt to ensure shelf stability[4]. To participate in the reaction, the amine must be "free-based" in situ. N,N-Diisopropylethylamine (DIPEA) is selected because its steric bulk prevents it from acting as a competing nucleophile against the highly electrophilic benzoyl chloride, ensuring strictly selective N-acylation[4].

-

Temperature Control (Causality): The acylation is highly exothermic. Dropwise addition of the electrophile at 0 °C suppresses thermal degradation and prevents the formation of oxazolone intermediates, which are known to cause rapid racemization at the α-chiral center[1].

-

Self-Validating Quench (Trustworthiness): The reaction is quenched with 1 M HCl to a strict pH < 2. This acts as a self-validating purification step: it guarantees the complete protonation of excess DIPEA and any unreacted starting material, partitioning these impurities entirely into the aqueous phase[1].

Workflow Visualization

Workflow for the Schotten-Baumann synthesis of N-Benzoyl-L-leucine methyl ester.

Experimental Protocol

Table 1: Reaction Components

| Reagent | Role | Equivalents | CAS Number |

| L-Leucine methyl ester HCl | Substrate | 1.0 | 7517-19-3 |

| Benzoyl chloride | Electrophile | 1.05 | 98-88-4 |

| N,N-Diisopropylethylamine (DIPEA) | Base / Scavenger | 2.5 | 7087-68-5 |

| Dichloromethane (DCM) | Solvent | 0.2 M | 75-09-2 |

Step-by-Step Methodology

Step 1: Substrate Preparation & Free-Base Generation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

-

Suspend L-leucine methyl ester hydrochloride (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add DIPEA (2.5 equiv) dropwise over 5 minutes. The suspension will gradually clear as the hydrochloride salt is neutralized and the free amine dissolves[4].

Step 2: Electrophilic Acylation 5. To the cooled, stirring solution, add benzoyl chloride (1.05 equiv) dropwise via a syringe over 15 minutes.

-

Self-Validation Check: Monitor the reaction temperature. If excessive fuming occurs, reduce the addition rate to prevent thermal degradation.

Step 3: Reaction Propagation 6. Remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20 °C). 7. Stir continuously for 16 hours[4].

-

Self-Validation Check: Monitor reaction completion via Thin Layer Chromatography (TLC) using 10% EtOAc/Hexanes. The product spot will be strongly UV-active, whereas the starting L-leucine methyl ester is UV-inactive (requiring ninhydrin stain for visualization).

Step 4: Quenching and Phase Separation 8. Cool the reaction mixture back to 0 °C. 9. Quench the reaction by slowly adding 1 M aqueous HCl.

-

Self-Validation Check: Use pH paper to confirm the aqueous layer has reached a pH < 2. This ensures all residual DIPEA is protonated[1].

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL).

Step 5: Washing and Drying 11. Combine the organic layers and wash successively with saturated aqueous NaHCO₃ (to remove hydrolyzed benzoic acid) and brine (to remove residual water). 12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification 13. Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexanes/EtOAc) or recrystallize from Methanol (MeOH)[5]. 14. Yields typically range from 61% to 83% depending on the scale and purification rigor[3],[4].

Analytical Characterization Data

To ensure the trustworthiness of the synthesized batch, validate the product against the following established physicochemical and spectroscopic parameters.

Table 2: Physicochemical Properties

| Parameter | Value | Reference |

| Appearance | White solid / Colorless crystals | [3],[5] |

| Melting Point | 104 – 106 °C | [5] |

| Optical Rotation [α]D²⁸ | -10.3 (c 0.21, EtOH) | [5] |

| UV λmax (MeOH) | 226 nm (log ε 4.08) | [5] |

| IR νmax (film) | 3317, 2955, 1744, 1637, 1543, 1207, 1163, 1024 cm⁻¹ | [5] |

Table 3: ¹H NMR Characterization (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.80 | dt | 7, 2 | 2H | Benzoyl H-2', H-6' |

| 7.51 | tt | 7, 2 | 1H | Benzoyl H-4' |

| 7.44 | tt | 7, 2 | 2H | Benzoyl H-3', H-5' |

| 6.49 | br d | 8 | 1H | Amide -NH- |

| 4.87 | ddd | 8, 8, 5 | 1H | α-CH (H-1) |

| 3.77 | s | - | 3H | Ester -OCH₃ |

| 1.79 – 1.65 | m | - | 3H | β-CH₂, γ-CH |

| 1.00 | d | 6 | 3H | δ-CH₃ |

| 0.98 | d | 6 | 3H | δ-CH₃ |

(Data adapted from validated structural elucidation studies[3],[5])

References

1.[3] Title : New Methodology for CN Bond Formation within Iodine Redox Manifolds Source : tdx.cat URL :

2.[5] Title : Chemical Constituents of Agaricus blazei and Their Cytotoxicity (Isolation & Characterization Data) Source : niph.go.jp URL :

3.[4] Title : Methyl L-leucinate hydrochloride - Reaction Conditions and Yields Source : lookchem.com URL :

4.[1] Title : Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives Source : acs.org URL :

5.[2] Title : Process for preparing synthetic soil-extract materials and medicaments based thereon (Enzymatic Assay Relevance) Source : google.com (Patents) URL :

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US5945446A - Process for preparing synthetic soil-extract materials and medicaments based thereon - Google Patents [patents.google.com]

- 3. tdx.cat [tdx.cat]

- 4. Cas 7517-19-3,Methyl L-leucinate hydrochloride | lookchem [lookchem.com]

- 5. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

Application Note: Advanced Crystallization Methodologies for N-Benzoylleucine Methyl Ester Derivatives

Introduction & Scientific Rationale

N-Benzoylleucine methyl ester derivatives are critical intermediates in peptide synthesis, acting as model substrates for dynamic kinetic resolution (DKR) of oxazol-5(4H)-ones and serving as reference standards in natural product chemistry[1]. Notably, the L-enantiomer has also been isolated as a naturally occurring compound from the fruiting bodies of the medicinal fungus Agaricus blazei.

Achieving high-purity crystalline forms is essential for accurate downstream applications, including X-ray crystallographic analysis and catalytic studies. This application note details the thermodynamic principles, step-by-step methodologies, and self-validating quality control measures required to successfully crystallize these derivatives.

Physicochemical Profiling

Understanding the baseline quantitative properties of the target compound is the first step in designing a successful crystallization matrix. The data below summarizes the key physicochemical parameters for both the racemic mixture and the enantiopure L-derivative.

Table 1: Physicochemical Properties of N-Benzoylleucine Methyl Ester Derivatives

| Property | Racemic N-Benzoylleucine Methyl Ester | N-Benzoyl-L-Leucine Methyl Ester |

| Molecular Formula | C₁₄H₁₉NO₃ | C₁₄H₁₉NO₃ |

| Molecular Weight | 249.31 g/mol | 249.31 g/mol |

| Melting Point | 94.0 – 95.0 °C[2] | 102.0 – 102.5 °C[2] |

| TLC Retention Factor (R_f) | 0.08 (10% EtOAc/Hexanes)[1] | 0.08 (10% EtOAc/Hexanes)[3] |

| Appearance | Colorless crystals / White solid[2] | White crystalline solid[1] |

Thermodynamic Basis of Crystallization

Crystallization of N-protected amino acid esters relies on manipulating the solubility gradient. N-Benzoylleucine methyl ester possesses a hydrophobic isobutyl side chain and a non-polar aromatic ring, balanced by the polar amide and ester linkages. A single solvent rarely provides the steep solubility curve required for high-yield recovery without extreme cooling; therefore, a dual-solvent system is required[4].

-

Good Solvent (Ethyl Acetate or Diethyl Ether): Solvates the polar amide/ester groups via hydrogen bonding and dipole-dipole interactions.

-

Anti-Solvent (n-Hexane or Petroleum Ether): Interacts favorably with the hydrophobic moieties but forces the polar core out of solution, lowering the dielectric constant of the medium and inducing supersaturation[2].

The "Oiling Out" Phenomenon (Liquid-Liquid Phase Separation): A common failure mode in peptide ester crystallization is "oiling out." This occurs when the anti-solvent is added too rapidly, dropping the mixture's saturation temperature below the solute's melting point. To prevent this, our protocols mandate dropwise anti-solvent addition at elevated temperatures, followed by a highly controlled cooling ramp to favor crystalline nucleation over amorphous phase separation.

Workflow Visualization

Thermodynamic workflow for dual-solvent crystallization of peptide ester derivatives.

Detailed Experimental Protocols

Protocol A: Primary Recrystallization (n-Hexane / Ethyl Acetate)

This method is optimized for the routine purification of crude synthetic mixtures[4].

-

Preparation: Weigh the crude N-Benzoylleucine methyl ester and transfer it to a clean, dry round-bottom flask.

-

Dissolution: Add a minimal volume of Ethyl Acetate (EtOAc) (approx. 2-3 mL per gram of crude). Heat the mixture to 60°C using a water bath until complete dissolution occurs. Causality: EtOAc disrupts the intermolecular hydrogen bonds of the crude solid, solvating the polar moieties.

-

Hot Filtration: Pass the hot solution through a pre-warmed fluted filter paper into a clean flask to remove any insoluble impurities or dust particles that could cause premature, irregular nucleation.

-

Anti-Solvent Titration: While maintaining the solution at 60°C, add n-hexane dropwise under continuous stirring. Stop the addition immediately when the solution becomes faintly turbid (the cloud point). Causality: Hexane lowers the dielectric constant, pushing the solution into the metastable zone of supersaturation.

-

Seeding (Optional): Introduce 1-2 authentic crystals of N-Benzoyl-L-leucine methyl ester. Causality: Seeding lowers the activation energy for nucleation, bypassing the risk of supersaturation-induced oiling out.

-

Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature (20°C) over 2 hours, completely undisturbed. Once at room temperature, transfer the flask to a 4°C refrigerator for 12 hours to maximize yield.

-

Harvesting: Isolate the white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold n-hexane (2 x 5 mL) to displace residual mother liquor.

-

Drying: Dry the crystals under high vacuum for 4 hours to remove trace solvent.

Protocol B: Single-Crystal Growth for X-Ray Diffraction (Diethyl Ether / Petroleum Ether)

This method utilizes vapor diffusion to achieve the slow kinetic regime necessary for growing large, defect-free single crystals suitable for X-ray crystallography[2].

-

Dissolution: Dissolve 50 mg of highly purified N-Benzoyl-L-leucine methyl ester in a minimum volume of diethyl ether (approx. 0.5 mL) at room temperature in a small, uncapped inner vial (e.g., a 1-dram vial).

-

Vapor Diffusion Setup: Place the inner vial inside a larger outer vial (e.g., a 20 mL scintillation vial) containing 3 mL of petroleum ether (b.p. 30-60°C).

-

Diffusion: Seal the outer vial tightly with a Teflon-lined cap. Allow the system to stand undisturbed in a vibration-free environment at 4°C for 3 to 7 days.

-

Mechanism: The highly volatile anti-solvent (petroleum ether) slowly diffuses through the vapor phase into the good solvent (diethyl ether). This creates a highly gradual supersaturation gradient, favoring the growth of a few large crystals rather than many small ones.

Troubleshooting & Self-Validation System

A robust protocol must be self-validating. Use the following metrics to confirm the success of your crystallization:

-

Melting Point Analysis: An accurate melting point is the most immediate indicator of crystal lattice purity. The L-enantiomer must melt sharply between 102.0 – 102.5 °C[2]. A depressed or broadened melting range indicates residual solvent or enantiomeric cross-contamination.

-

Thin-Layer Chromatography (TLC): Dissolve a small crystal in EtOAc and spot it on a silica gel plate. Elute with 10% EtOAc in Hexanes. A single, distinct spot at an Rf of 0.08 (visualized under UV or with ninhydrin stain) validates the absence of unreacted starting materials[1].

-

Troubleshooting "Oiling Out": If the compound forms a distinct liquid layer instead of crystallizing during Protocol A, the anti-solvent was added too quickly. Corrective Action: Reheat the mixture to 60°C to redissolve the oil into a single phase. Add 5-10% v/v of EtOAc to increase the solubility threshold, and restart the cooling process at a much slower rate (e.g., 5°C per hour).

References[2] Progress in the Chemistry of Organic Natural Products | Source: ethernet.edu.et | View Source[5] New Methodology for C-N Bond Formation within Iodine Redox Manifolds | Source: tdx.cat |View Source[3] The Oxygenation of 2-Oxazolin-5-ones | Source: cdnsciencepub.com | View Source[1] Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives | Source: acs.org | View Source[4] Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives (Supplemental) | Source: acs.org |View Source

Sources

Navigating the Solvent Landscape: A Detailed Guide to Solvent Selection for N-Benzoylleucine Methyl Ester Reactions

Introduction: The Pivotal Role of the Solvent

In the intricate world of synthetic chemistry, the choice of solvent is far from a passive decision; it is an active parameter that can dictate the success or failure of a reaction. For a molecule like N-Benzoylleucine methyl ester, a common building block in peptide synthesis and other organic transformations, the solvent environment profoundly influences reaction kinetics, equilibrium, and the solubility of reactants and products. This guide provides a comprehensive exploration of solvent selection for reactions involving N-Benzoylleucine methyl ester, moving beyond mere procedural steps to elucidate the underlying chemical principles. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to make informed solvent choices, thereby optimizing reaction outcomes and ensuring the integrity of their synthetic endeavors.

Physicochemical Properties of N-Benzoylleucine Methyl Ester

A foundational understanding of the physicochemical properties of N-Benzoylleucine methyl ester is paramount to predicting its behavior in various solvents.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₃ | N/A |

| Molecular Weight | 249.31 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| LogP (Octanol-Water Partition Coefficient) | 2.39 | N/A |

The LogP value of 2.39 indicates a moderate lipophilicity, suggesting that N-Benzoylleucine methyl ester will exhibit appreciable solubility in a range of organic solvents.

Solubility Profile: A Predictive Approach

Based on the structure of N-Benzoylleucine methyl ester, its HSP values are estimated to be in a similar range to related N-acylated amino acid esters. The following table provides the HSP values for common laboratory solvents and an estimated relative energy difference (RED) number for N-Benzoylleucine methyl ester. A lower RED number (<1.0) indicates a higher predicted solubility.

| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) | Predicted RED | Predicted Solubility |

| Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | ~0.8 | High |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | ~0.9 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | ~1.0 | Good |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | ~1.1 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | ~1.2 | Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | ~1.5 | Low to Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | ~1.8 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | ~2.5 | Low |

| Water | 15.5 | 16.0 | 42.3 | >3.0 | Very Low |

Note: These are estimated values for predictive purposes. Experimental verification is always recommended.

Common Reactions and Solvent Selection Rationale

N-Acylation via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a classic method for the synthesis of amides from amines and acid chlorides.[1][2] When applied to the synthesis of N-Benzoylleucine methyl ester from leucine methyl ester and benzoyl chloride, a biphasic solvent system is often employed.[3]

Causality Behind the Choice:

-

Dichloromethane (DCM) and Water: The use of an organic solvent immiscible with water, such as DCM, is crucial.[2] N-Benzoylleucine methyl ester and benzoyl chloride are soluble in the organic phase, while the inorganic base (e.g., NaOH) and the byproduct HCl (as NaCl) reside in the aqueous phase. This separation prevents the hydrolysis of the benzoyl chloride and the product ester, while the base neutralizes the generated HCl, driving the reaction to completion.[1]

-

Phase-Transfer Catalysis: In some instances, a phase-transfer catalyst can be utilized to facilitate the reaction between reactants in different phases.

Protocol: Synthesis of N-Benzoylleucine Methyl Ester via Schotten-Baumann Reaction

Materials:

-

L-leucine methyl ester hydrochloride

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve L-leucine methyl ester hydrochloride (1.0 eq) in a mixture of DCM and water (1:1 v/v).

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of NaOH (2.2 eq) in water, maintaining the temperature below 5 °C.

-

Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane-ethyl acetate gradient) or recrystallization.

Caption: Workflow for Schotten-Baumann Synthesis.

Peptide Coupling Reactions

N-Benzoylleucine methyl ester can serve as a C-terminally protected amino acid derivative in solution-phase peptide synthesis. The choice of solvent here is critical for ensuring the solubility of all components and facilitating the formation of the peptide bond.

Causality Behind the Choice:

-

Polar Aprotic Solvents (DMF, NMP, DCM): These solvents are excellent choices for peptide coupling reactions.[4] They effectively solvate the protected amino acids, coupling reagents (e.g., DCC, EDC, HATU), and the growing peptide chain.[4] Their aprotic nature prevents interference with the coupling reaction.

-

DMF (N,N-Dimethylformamide): A versatile and commonly used solvent due to its high polarity and solvating power.

-

NMP (N-Methyl-2-pyrrolidone): Often considered a superior solvent to DMF for difficult couplings due to its even greater solvating ability, particularly for aggregating peptide sequences.[4]

-

DCM (Dichloromethane): A good solvent for many coupling reactions, though its lower polarity compared to DMF and NMP may be a limitation for larger or more polar peptides.

-

Protocol: Solution-Phase Dipeptide Synthesis using N-Benzoylleucine Methyl Ester

Materials:

-

N-Benzoylleucine methyl ester

-

N-terminally protected amino acid (e.g., Boc-Gly-OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the N-terminally protected amino acid (1.0 eq) and HOBt or OxymaPure (1.1 eq) in anhydrous DMF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 eq) to the solution and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.

-

In a separate flask, dissolve N-Benzoylleucine methyl ester (1.0 eq) in anhydrous DMF or DCM and add DIPEA (1.1 eq).

-

Add the solution of N-Benzoylleucine methyl ester to the pre-activated amino acid solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

If using DCC, filter off the precipitated dicyclohexylurea (DCU).

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by column chromatography.

Sources

Technical Support Center: Troubleshooting Racemization in N-Benzoylleucine Methyl Ester Synthesis

Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we frequently encounter severe stereochemical erosion when activating N-acyl amino acids. N-Benzoylleucine is particularly notorious for losing its chiral integrity during esterification or peptide coupling.

This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you achieve >98% enantiomeric excess (ee%) in your workflows.

Part 1: Mechanistic FAQ (Understanding the Causality)

Q1: Why does N-Benzoylleucine racemize so much faster than Fmoc- or Boc-protected leucine? The fundamental issue lies in the electronic nature of the protecting group. Fmoc and Boc are urethane (carbamate) protecting groups; the lone pair of electrons on the nitrogen is delocalized into the protecting group's carbonyl, dampening its nucleophilicity.

N-Benzoyl, however, is an N-acyl amide. Upon activation of the C-terminal carboxylic acid (e.g., forming an O-acylisourea), the highly nucleophilic oxygen of the benzoyl group intramolecularly attacks the activated C-terminus. This cyclization forms a highly reactive 5(4H)-oxazolone (azlactone) intermediate[1]. The α-proton of this oxazolone is unusually acidic (pKa ≈ 9) because its removal generates a planar, aromatic enolate[2]. Reprotonation of this enolate is entirely non-stereoselective, leading to rapid racemization[1].

Fig 1. Mechanism of base-catalyzed oxazolone formation and racemization in N-benzoyl amino acids.

Q2: I am synthesizing the methyl ester. Does the choice of base matter? Absolutely. Base selection is the most critical variable in this reaction. Strong or unhindered tertiary amines (like Triethylamine, TEA) rapidly deprotonate the oxazolone intermediate, driving the equilibrium toward the achiral enolate[1]. To mitigate this, you must use weaker, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Ideally, for esterification of N-acyl amino acids, you should employ base-free coupling conditions [3].

Part 2: Troubleshooting Guide

Issue 1: High epimerization during esterification using DCC/DMAP (Steglich Esterification).

-

Cause: DMAP is a strong nucleophilic catalyst that inadvertently acts as a base, accelerating oxazolone enolization.

-

Solution: Abandon the Steglich conditions for N-benzoyl substrates. Instead, use base-free activation with DIC and a racemization suppressant like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt[4]. These additives intercept the highly reactive O-acylisourea before it can cyclize into the oxazolone, forming a relatively stable active ester that reacts cleanly with methanol[5].

Issue 2: Racemization during standard HBTU/DIPEA coupling.

-

Cause: Uronium/aminium salts like HBTU require at least 2 equivalents of base (DIPEA) to activate the carboxylic acid. This obligatory basic environment guarantees oxazolone deprotonation.

-

Solution: Switch to a phosphonium reagent like DEPBT, which causes significantly less stereochemical erosion[6], or transition entirely to the DIC/OxymaPure system which requires zero base[5].

Fig 2. Decision tree for troubleshooting and mitigating racemization during peptide coupling workflows.

Part 3: Quantitative Data Summary

The table below summarizes the causality between your chosen activation system and the resulting stereochemical integrity of N-acyl amino acids.

| Activation System | Additive | Base Equivalents | Oxazolone Interception | Expected Enantiomeric Excess (ee%) |

| DCC | DMAP | TEA (1.0 eq) | Poor | < 20% (High Racemization) |

| HBTU | None | DIPEA (2.0 eq) | Moderate | 40 - 60% |

| DEPBT | None | DIPEA (1.0 eq) | Good | 85 - 90% |

| DIC | HOBt | None | Very Good | > 95% |

| DIC | OxymaPure | None | Excellent | > 98% (Stereoretention) |

Part 4: Standard Operating Procedure (SOP)

Protocol: Base-Free Esterification of N-Benzoylleucine using DIC/OxymaPure

This protocol is designed as a self-validating system . By utilizing OxymaPure without a tertiary base, we eliminate the primary pathway for enolization. OxymaPure also provides a visual cue (color change) upon active ester formation.

Materials Required:

-

N-Benzoylleucine (1.0 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

-

OxymaPure (1.1 eq)

-

Anhydrous Methanol (5.0 eq)

-

Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

-

Solvent Preparation: Dissolve 1.0 eq of N-Benzoylleucine in anhydrous DCM at a concentration of 0.1 M.

-

Causality: Strict anhydrous conditions prevent premature hydrolysis of the highly reactive active ester back to the starting material.

-

-